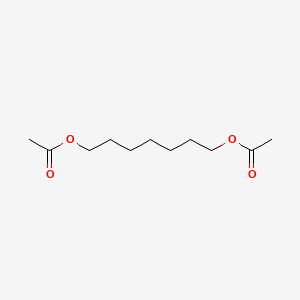

1,7-Diacetoxyheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

7-acetyloxyheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABSJAOVZMJMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,7 Diacetoxyheptane and Its Key Derivatives

General Synthetic Strategies for Diacetoxyalkanes

The formation of a diacetate from a corresponding diol is a type of esterification. This can be achieved through several established and emerging chemical strategies.

Conventional Esterification Techniques

Conventional esterification typically involves the reaction of a diol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acid chloride. The direct esterification of a diol with a carboxylic acid, like acetic acid, is an equilibrium-driven process. To achieve high yields of the diacetate, the equilibrium must be shifted towards the product side, usually by removing the water formed during the reaction.

A common and effective method is the Fischer-Speier esterification, where a diol is reacted with an excess of carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. For diols, this reaction proceeds stepwise, forming a monoester intermediate before the diester. google.com

Alternatively, the use of acetic anhydride is a highly efficient method for producing acetates. The reaction with a diol is often catalyzed by an acid or a base. The advantage of using an anhydride is that the byproduct, acetic acid, is less volatile than water and does not require removal to the same extent to drive the reaction to completion. Pyridine (B92270) is often used as a basic catalyst and solvent, where it also serves to neutralize the acetic acid byproduct.

Another classical approach is the Schotten-Baumann reaction, which utilizes an acid chloride (e.g., acetyl chloride) and a diol in the presence of a base. This method is generally fast and high-yielding but produces stoichiometric amounts of salt waste.

The Yamaguchi esterification is a milder method that can be applied to diols. conicet.gov.ar It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). conicet.gov.ar

Catalytic Approaches to Diacetate Formation

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign catalytic methods for esterification. These approaches often offer milder reaction conditions, higher yields, and easier catalyst recovery.

Homogeneous and Heterogeneous Acid Catalysis: A wide array of Lewis and Brønsted acids have been employed as catalysts for diacetate synthesis. Lewis acids like gallium(III) chloride (GaCl₃) and titanium(IV) halides have been shown to effectively catalyze the formation of gem-diacetates from aldehydes and acetic anhydride under solvent-free conditions. researchgate.net Solid acid catalysts, such as silica-supported boron sulfonic acid (SiO₂/B(SO₄H)₃), Nafion-H, and sulfated zirconia, offer the advantages of easy separation and recyclability. researchgate.netresearchgate.net For instance, silica (B1680970) chloride is an efficient catalyst for both esterification of carboxylic acids with alcohols and for transesterification. organic-chemistry.org

Enzyme Catalysis: Lipases are widely used biocatalysts for esterification due to their high selectivity and operation under mild conditions. They can catalyze the esterification of diols with high regioselectivity, which can be particularly useful for the synthesis of monoesters if desired. The enzymatic approach avoids harsh reagents and minimizes byproduct formation.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations, including oxidative esterification. This method can be used for the cross-coupling of two different alcohols to form an ester, presenting a modern alternative to traditional methods. acs.org

Other Catalytic Systems:

Trimethylchlorosilane (TMSCl) and Sodium Iodide: This system effectively catalyzes the reaction between aldehydes and acetic anhydride to form 1,1-diacetates in high yields. rsc.org

Metal Sulfates: Cobalt(II) sulfate (B86663) has been reported as a mild and efficient recyclable catalyst for the diacetylation of aldehydes with acetic anhydride at room temperature without a solvent. researchgate.net

Electrochemical Methods: A novel electrochemical esterification of alkynes with diols has been developed, offering a green, catalyst-free, and oxidant-free method for ester synthesis. rsc.org

Table 1: Comparison of Catalytic Methods for Diacetate Formation

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Solid Acid | Silica-supported Boron Sulfonic Acid | Solvent-free conditions, ambient temperature, recyclable. | researchgate.net |

| Lewis Acid | Gallium(III) Chloride (GaCl₃) | High efficiency, solvent-free, excellent yields. | researchgate.net |

| Metal Salt | Cobalt(II) Sulfate | Mild conditions (room temp), solvent-free, recyclable. | researchgate.net |

| Organosilane | Trimethylchlorosilane/NaI | High yields, effective for aldehyde-derived diacetates. | rsc.org |

| Electrochemical | None (Catalyst-free) | Green chemistry, oxidant-free, atom-economical. | rsc.org |

Synthesis of Specific 1,7-Diacetoxyheptane Derivatives as Advanced Building Blocks

Branched derivatives of this compound are valuable as monomers for constructing complex macromolecular architectures like dendrimers. researchgate.netresearchgate.netresearchgate.net These monomers possess a central branching point with multiple functional arms, enabling the rapid, generational growth of polymers.

Preparation of 4-Amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane

The synthesis of the key trifunctional amino-triacetate monomer, 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane, is a critical step for building certain dendritic structures. semanticscholar.orgmolaid.commolaid.com The synthesis starts from 4-aminoheptane-1,7-dioic acid.

The general synthetic pathway involves a multi-step process:

Michael Addition: The synthesis typically begins with a Michael addition of nitromethane (B149229) to an acrylate (B77674), such as ethyl acrylate or t-butyl acrylate. This is followed by a second Michael addition to create a central carbon atom attached to three propionic acid ester chains and a nitro group.

Reduction of the Nitro Group: The central nitro group is then reduced to a primary amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using a Raney nickel catalyst) or chemical reduction using reagents like nickel(II) boride (Ni₂B), which can be generated in situ from sodium borohydride (B1222165) and a nickel salt. tandfonline.com

Reduction of Ester Groups: The ester functionalities are reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this step, converting the three ester groups into hydroxyl groups to form a triol.

Acetylation: The final step is the acetylation of the three hydroxyl groups to form the desired triacetate. This is typically achieved by reacting the triol with an excess of an acetylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

This synthetic sequence provides the AB₃-type monomer where the amine group ('A' functionality) can be further reacted, for example, with an adamantane (B196018) core, while the three acetate (B1210297) arms ('B' functionalities) represent the branching units. researchgate.net

Routes to 4-Isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (Monomer 7a)

The conversion of the primary amine in 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane to an isocyanate group yields a highly reactive monomer suitable for building polyurethanes and other polymers. tandfonline.comtandfonline.com This specific isocyanate, referred to as Monomer 7a in the literature, is a valuable building block for dendritic construction. tandfonline.comtandfonline.comresearchgate.net

The synthesis is achieved by treating the amine (6a) with a phosgene (B1210022) equivalent. tandfonline.com A common and safer alternative to phosgene gas is triphosgene (B27547) (bis(trichloromethyl) carbonate).

Reaction Scheme: The amine, 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (6a), is dissolved in an appropriate anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂). The reaction is typically performed at a reduced temperature (e.g., 5 °C) to control the reactivity. Triphosgene is added, often in solution, to the stirred amine mixture. The reaction is then allowed to warm to room temperature. This process converts the primary amine into the isocyanate functionality, yielding 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (7a) in high yield (e.g., 84%). tandfonline.com The structure is confirmed by the appearance of a characteristic isocyanate peak in the infrared (IR) spectrum (around 2259 cm⁻¹) and corresponding signals in ¹³C-NMR spectroscopy. tandfonline.com

The stability of this tertiary alkyl isocyanate is noted to be enhanced by the steric hindrance provided by the branching at the adjacent quaternary carbon center. tandfonline.comtandfonline.com

Synthesis of Related Branched Heptane (B126788) Structures for Macromolecular Architectures

The core synthetic strategy used for the amino-triacetate can be adapted to produce a family of related branched heptane monomers with different protecting groups on the functional arms. tandfonline.comtandfonline.com These variations allow for the introduction of diverse functionalities onto the surface of macromolecules. The general structure is a central quaternary carbon bonded to a reactive group (like an amine or isocyanate) and three functionalized propyl chains.

Examples of related branched monomers include:

Tri-t-butyl ester derivative: Di-t-butyl 4-amino-4-[(t-butoxycarbonyl)ethyl]-1,7-heptanedioate is synthesized and can be converted to the corresponding isocyanate. This monomer provides carboxylic acid functionalities upon deprotection of the t-butyl esters. researchgate.nettandfonline.com

Tribenzyl ether derivative: The triol intermediate can be protected with benzyl (B1604629) groups to form 4-amino-4-[3-(benzyloxy)propyl]-1,7-di(benzyloxy)heptane. This can then be converted to the isocyanate 4-isocyanato-4-[3-(benzyloxy)propyl]-1,7-di(benzyloxy)-heptane (7b). tandfonline.comtandfonline.com

Trisilyl ether derivative: Protection of the triol with t-butyldimethylsilyl (TBDMS) groups yields 4-amino-4-[3-(t-butyldimethylsiloxy)propyl]-1,7-bis(t-butyldimethylsiloxy)heptane, which can also be converted to its isocyanate form (7c). tandfonline.comtandfonline.com

These monomers are designed as versatile building blocks for the rapid construction of dendritic and other highly branched polymers. tandfonline.comtandfonline.comresearchgate.net The choice of protecting group (acetate, t-butyl ester, benzyl ether, silyl (B83357) ether) depends on the desired final functionality and the chemical compatibility required for subsequent reaction steps.

Chemical Reactivity and Transformation Mechanisms

Pyrolytic Cleavage Studies of Substituted 1,7-Diacetoxyheptane Systems

The thermal stability and decomposition pathways of diacetates are crucial for understanding their behavior at elevated temperatures, which is relevant in various chemical processes, including polymer chemistry and materials science.

Seminal work by C. S. Marvel and E. J. Gall investigated the pyrolytic cleavage of 2,6-diphenyl-1,7-diacetoxyheptane. acs.orgacs.org The synthesis of this specific diacetate was achieved through a multi-step process starting from tetraethyl 1,5-diphenyl-1,1,5,5-pentanetetracarboxylate. acs.org The crucial diol intermediate, 2,6-diphenylheptane-1,7-diol, was obtained via reduction with lithium aluminum hydride and subsequently acetylated to yield the target diacetate. acs.org

The pyrolysis of 2,6-diphenyl-1,7-diacetoxyheptane was conducted by dropping the compound into a tube heated externally to temperatures between 540 and 560°C. acs.org The experiment did not yield the expected 2,6-diphenyl-1,6-heptadiene (B1605983). Instead, the primary products isolated in significant yields were α-methylstyrene and a dimer of 2-phenyl-1,3-butadiene. acs.org

| Reactant | Pyrolysis Temperature (°C) | Major Products Identified |

| 2,6-Diphenyl-1,7-diacetoxyheptane | 540 - 560 | α-Methylstyrene, Dimer of 2-phenyl-1,3-butadiene |

The formation of α-methylstyrene and the dimer of 2-phenyl-1,3-butadiene from the pyrolysis of 2,6-diphenyl-1,7-diacetoxyheptane suggests a complex reaction mechanism. The researchers postulated that the initial step of the pyrolysis is indeed the elimination of two molecules of acetic acid to form the expected, but unstable, 2,6-diphenyl-1,6-heptadiene. acs.org

However, under the harsh pyrolysis conditions, this diene intermediate undergoes further cleavage. To verify this hypothesis, an authentic sample of 2,6-diphenyl-1,6-heptadiene was synthesized independently via a Wittig reaction. acs.org When this synthesized diene was subjected to the same pyrolytic conditions (550-565°C), it cleaved to produce the very same products: α-methylstyrene and the dimer of 2-phenyl-1,3-butadiene. acs.org This result strongly indicates that the diene is a key intermediate in the thermal decomposition of the diacetate, which then fragments in a manner consistent with a retro-ene type reaction or other radical pathways. acs.org

Thermal Decomposition of 2,6-Diphenyl-1,7-diacetoxyheptane

Functional Group Transformations of Acetoxy Moieties

The acetoxy groups in this compound and related structures are versatile functional handles. They can be selectively removed (deprotected) to reveal alcohols or manipulated to participate in other chemical transformations. rsc.orgrsc.org

The selective cleavage of acetate (B1210297) groups to regenerate alcohols is a fundamental transformation in organic synthesis. While specific studies on this compound are not prevalent, extensive research on the deprotection of related geminal diacetates (1,1-diacetates) highlights various effective catalytic systems. These methods are often valued for their mild conditions and high yields, which could be applicable to vicinal or terminal diacetates. tandfonline.comtandfonline.comrsc.orgscispace.comresearchgate.net

Several reagent systems have been developed for this purpose:

Bismuth(III) chloride (BiCl₃) : This catalyst efficiently deprotects a variety of 1,1-diacetates in refluxing chloroform, offering high yields and short reaction times. tandfonline.com

Cerium(III) chloride (CeCl₃·7H₂O) : In conjunction with sodium iodide in acetonitrile, this system effectively converts 1,1-diacetates to their corresponding aldehydes under reflux conditions. The reaction is noted for its mildness and easy work-up. scispace.com

Iron(III) chloride (FeCl₃·6H₂O) : Used in an ionic liquid ([bmim][BF₄]), this catalyst provides a green and recyclable system for the selective deprotection of gem-diacetates. The process is chemoselective, leaving other functional groups like ethers and other acetates unaffected. researchgate.net

| Catalyst System | Solvent | Conditions | Typical Yield (%) | Reference |

| Bismuth(III) chloride | Chloroform | Reflux | 80-99 | tandfonline.com |

| Cerium(III) chloride / NaI | Acetonitrile | Reflux | High | scispace.com |

| Iron(III) chloride | Ionic Liquid | 70°C | Good | researchgate.net |

Beyond complete removal, the acetoxy group can participate in more intricate chemical reactions. The transformation of acetoxy groups into hydroxy groups is a common subsequent step after deprotection. rsc.orgrsc.org

More advanced manipulations involve leveraging the acetate as a leaving group in transition-metal-catalyzed reactions. For instance, palladium-catalyzed "remote arylative substitution" has been achieved in reactions of arylboronic acids with alkenes that possess a distant acetoxy group. researchgate.net In this process, a key step of the catalytic cycle is β-acetoxy elimination, which allows for the regioselective formation of an alkene at a remote position after a "chain walking" event. researchgate.net This showcases the potential for the acetoxy group to direct and enable complex bond formations far from its initial position.

Selective Deprotection Strategies (e.g., studies on related diacetates)

Reactivity at the Heptane (B126788) Backbone and Branch Points in Derivatives

The heptane backbone of this compound can be functionalized to create more complex molecular architectures. The reactivity of these derivatives is often centered at these points of substitution.

An example of this is seen in the synthesis of dendritic monomers. tandfonline.com A key intermediate, 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane, was prepared from a precursor amine. tandfonline.com This demonstrates reactivity at a branch point (C4) on the heptane chain. The synthesis involved the initial creation of a heptanediol with a branch point, followed by the acetylation of all three hydroxyl groups (the two primary ones at C1 and C7, and one on the propyl side chain) and subsequent conversion of a central amino group into a highly reactive isocyanate moiety. tandfonline.com This isocyanate group at the branch point then serves as a reactive handle for further construction of dendritic structures. tandfonline.com This illustrates how the heptane backbone can act as a scaffold for creating specific, reactive sites within a larger molecule.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 1,7-diacetoxyheptane molecule. The spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons in the structure. Due to the molecule's symmetry, the seven-carbon chain produces a simplified set of signals.

The key resonances observed in the ¹H NMR spectrum are:

A sharp singlet corresponding to the six protons of the two equivalent methyl groups (CH₃) of the acetate (B1210297) functions.

A triplet signal from the four protons on the carbons adjacent to the ester oxygen atoms (C1 and C7 methylene (B1212753) groups). This downfield shift is due to the deshielding effect of the electronegative oxygen.

A series of multiplets arising from the ten protons of the remaining five methylene groups (C2, C3, C4, C5, C6) in the central part of the heptane (B126788) chain.

The integration of these signals confirms the ratio of protons in each unique environment, aligning perfectly with the compound's proposed structure. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges.

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Acetate Methyl (-OCOCH₃) | ~2.05 | Singlet (s) | 6H |

| Methylene (-O-CH₂-) | ~4.05 | Triplet (t) | 4H |

| Methylene (-O-CH₂-CH₂-) | ~1.62 | Multiplet (m) | 4H |

| Central Methylene (-CH₂-(CH₂)₃-CH₂-) | ~1.35 | Multiplet (m) | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the 11 carbon atoms in the formula.

The spectrum shows:

A signal in the downfield region characteristic of the ester carbonyl carbons (C=O).

A signal for the methyl carbons of the acetate groups.

Signals for the carbon atoms of the heptane chain, including the oxygen-bound methylene carbons (C1 and C7) which are shifted downfield, and the remaining aliphatic methylene carbons in the center of the chain. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges.

| Carbon Atom | Predicted δ (ppm) |

| Carbonyl (C=O) | ~171.1 |

| Methylene (-O-CH₂-) | ~64.6 |

| Central Methylene (C4) | ~29.1 |

| Methylene (C2, C6) | ~28.6 |

| Methylene (C3, C5) | ~25.9 |

| Acetate Methyl (-CH₃) | ~21.0 |

Proton NMR (<sup>1</sup>H NMR) for Structural Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is an analytical method used to identify organic and, in some cases, inorganic materials. hmdb.ca The FTIR analysis method utilizes infrared light to scan test samples and observe their chemical properties. hmdb.ca For this compound, the FTIR spectrum is dominated by absorptions corresponding to the ester functional groups and the alkane chain.

Key absorption bands include:

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: Two distinct stretching vibrations associated with the C-O single bonds of the ester group.

C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups.

C-H Bend: Bending vibrations for the methylene and methyl groups. innovatechlabs.com

Table 3: Characteristic FTIR Absorption Bands for this compound This table presents expected absorption ranges based on functional group analysis.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1745 - 1735 | Strong |

| Alkane (C-H) | Stretch | 2960 - 2850 | Medium-Strong |

| Ester (C-O) | Stretch | 1260 - 1230 | Strong |

| Ester (O-C) | Stretch | 1170 - 1030 | Medium |

| Alkane (CH₂) | Bend | ~1465 | Medium |

| Alkane (CH₃) | Bend | ~1370 | Medium |

Raman spectroscopy provides information about molecular vibrations that is complementary to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. horiba.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can be effectively used to:

Analyze the Carbon Backbone: The C-C stretching and bending vibrations of the heptane chain would produce characteristic signals, helping to confirm the structure of the aliphatic backbone.

Confirm Symmetry: The symmetrical nature of the molecule would be reflected in the Raman spectrum, as certain symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

Identify Functional Groups: While the C=O stretch is typically weaker in Raman than in IR, it would still be observable. The C-H stretching and bending modes are also readily detected. s-a-s.org

The combination of FTIR and Raman spectra provides a complete vibrational profile of the molecule, reinforcing the structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structural features through the analysis of fragmentation patterns. libretexts.org

For this compound (MW = 216.27), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 216, although it may be of low abundance or absent due to the molecule's propensity to fragment. The fragmentation pattern provides significant structural evidence.

Key expected fragmentation pathways include:

Loss of Acetic Acid: A prominent fragmentation pathway for esters is the loss of a neutral molecule of acetic acid (CH₃COOH, 60 Da), leading to a significant fragment ion at m/z = 156 .

Loss of an Acetoxy Radical: Cleavage of the C-O bond can result in the loss of an acetoxy radical (·OCOCH₃, 59 Da), producing an ion at m/z = 157 .

Formation of the Acetyl Cation: The most common fragmentation often leads to the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z = 43 . This peak is frequently the base peak in the spectra of acetates.

Alkyl Chain Cleavage: Further fragmentation would occur along the heptane chain, resulting in a series of smaller alkyl and oxygen-containing cations.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 216 | [C₁₁H₂₀O₄]⁺ | Molecular Ion (M⁺) |

| 157 | [M - 59]⁺ | Loss of ·OCOCH₃ radical |

| 156 | [M - 60]⁺ | Loss of CH₃COOH |

| 43 | [CH₃CO]⁺ | Acetyl Cation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, typically to four or more decimal places. researchgate.net This accuracy allows for the determination of an exact molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. researchgate.netresearchgate.net

For this compound, the molecular structure implies an elemental composition of C₁₁H₂₀O₄. To confirm this, HRMS is employed. The exact mass is calculated using the most abundant isotopes of carbon, hydrogen, and oxygen (¹²C, ¹H, and ¹⁶O).

The theoretical exact mass is determined as follows, using the precise atomic masses:

¹²C = 12.00000 amu

¹H = 1.00783 amu

¹⁶O = 15.9949 amu researchgate.net

Calculation: (11 × 12.00000) + (20 × 1.00783) + (4 × 15.9949) = 132.00000 + 20.1566 + 63.9796 = 216.1362 amu

An experimental HRMS measurement yielding a mass value extremely close to 216.1362 would unequivocally confirm the molecular formula of this compound as C₁₁H₂₀O₄. This level of precision is crucial for differentiating it from other potential isomers or compounds with the same nominal mass of 216 amu.

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₁H₂₀O₄)

| Isotope | Atomic Mass (amu) | Number of Atoms | Total Mass Contribution (amu) |

|---|---|---|---|

| ¹²C | 12.00000 | 11 | 132.00000 |

| ¹H | 1.00783 | 20 | 20.15660 |

| ¹⁶O | 15.99490 | 4 | 63.97960 |

| Total | | | 216.13620 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, typically through electron impact (EI), the resulting molecular ion (M⁺˙) can break apart into smaller, charged fragments. liverpool.ac.uk The pattern of these fragments is reproducible and serves as a molecular fingerprint.

As a long-chain di-ester, this compound exhibits characteristic fragmentation pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common pathway for ethers and esters.

Acylium Ion Formation: A highly characteristic fragmentation for acetate esters is the formation of the acetyl cation (CH₃CO⁺). This fragment is often observed at an m/z of 43 and is frequently the most intense peak (the base peak) in the spectrum.

Loss of Acetic Acid: A rearrangement reaction can lead to the elimination of a neutral molecule of acetic acid (CH₃COOH, mass 60), resulting in a fragment ion at [M-60]⁺˙.

Loss of an Acetoxy Group: Cleavage of the C-O bond can result in the loss of an acetoxy radical (•OCOCH₃, mass 59), leading to a peak at [M-59]⁺.

Alkyl Chain Fragmentation: The seven-carbon heptane backbone can undergo fragmentation, producing a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes. derpharmachemica.compulsus.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment | Type of Fragmentation |

|---|---|---|

| 216 | [C₁₁H₂₀O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - OCOCH₃]⁺ | Loss of acetoxy radical |

| 156 | [M - CH₃COOH]⁺˙ | Loss of neutral acetic acid |

Advanced Spectroscopic Methods and Computational Support

To achieve an even higher level of confidence in structural elucidation, experimental data is often correlated with theoretical predictions from computational chemistry. Density Functional Theory (DFT) has emerged as a premier method for this purpose.

Density Functional Theory (DFT) for Spectroscopic Prediction and Validation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org It has become a standard tool in computational chemistry for predicting a wide range of molecular properties, including spectroscopic data. mdpi.com By calculating the electronic ground state of a molecule, DFT can be used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic parameters. nih.govajol.info

For this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). nih.govaip.org The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. For a flexible molecule like this compound, multiple low-energy conformers may exist and need to be considered. researchgate.net

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed to predict the IR and Raman spectra.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method, to predict NMR chemical shifts. pulsus.comajol.info

These theoretical spectra provide a powerful reference against which experimental results can be compared, aiding in the definitive assignment of spectral peaks. chemrxiv.org

Correlation of Experimental and Theoretical Spectroscopic Data

The final step in unambiguous structural validation is the direct comparison of the experimentally obtained spectra with the computationally predicted spectra from DFT. derpharmachemica.com A strong correlation between the two provides powerful evidence for the proposed structure.

NMR Spectra (¹H and ¹³C): The calculated chemical shifts for hydrogen and carbon atoms in their specific chemical environments are plotted against the experimental values. A linear regression of this plot should yield a high correlation coefficient (R² > 0.99), indicating excellent agreement. ajol.info This process allows for the confident assignment of every peak in the NMR spectra to a specific atom in the molecule, resolving any ambiguities.

This synergy between experimental measurement and theoretical prediction represents the gold standard in modern chemical analysis, leaving little doubt as to the structure of the compound under investigation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Carbon |

| Hydrogen |

Applications in Advanced Materials and Polymer Science

Utilization as a Monomer in Dendritic Macromolecule Construction

Dendritic macromolecules, such as cascade polymers and dendrimers, are characterized by their highly branched, tree-like structures that emanate from a central core. libretexts.org, lumenlearning.com The synthesis of these materials relies on the stepwise addition of monomeric units, or building blocks, capable of creating multiple new branches in each step. A key derivative of 1,7-Diacetoxyheptane, 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane , has been synthesized and identified as a crucial monomer for this purpose. researchgate.net, researchgate.net This compound possesses a unique structure with three functional branches extending from a central tetrahedral carbon, making it an ideal AB3-type building block for dendritic synthesis. researchgate.net, researchgate.net

Cascade polymers, also known as arborols, were among the earliest forms of dendritic macromolecules. The synthesis of these structures involves a repetitive sequence of reactions that build the polymer generation by generation. Research has demonstrated the use of monomers like 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane in the construction of these polymers. researchgate.net, researchgate.net The amino group on this monomer provides a reactive site for attachment to a core molecule or a previous generation's surface, while the three acetoxy-functionalized arms represent the potential for the next level of branching after deprotection. This methodical approach allows for the creation of specifically sized and functionalized cascade polymers. researchgate.net

Adamantane (B196018), with its rigid, tetrahedral cage structure, serves as an excellent core molecule for initiating dendritic growth in four directions. researchgate.net The syntheses of four-directional, spherical dendritic macromolecules have been successfully achieved using an adamantane core coupled with branched monomers. researchgate.net, researchgate.net Specifically, 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane has been employed as the key building block in these syntheses. researchgate.net, researchgate.net, researchgate.net, , researchgate.net The monomer is reacted with a tetra-functional adamantane core, such as 1,3,5,7-adamantanetetracarboxylic acid, to build the first generation of the dendrimer. researchgate.net This process evaluates the efficiency of the reaction and the ease of purification, which are critical factors in multi-step dendritic synthesis. researchgate.net, molaid.com, molaid.com The resulting adamantane-based arborols are one-directional in terms of their construction from a monofunctional adamantane core in some studies. researchgate.net, semanticscholar.org

| Monomer/Building Block | Core Molecule | Resulting Macromolecule | Key Feature |

|---|---|---|---|

| 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane | Adamantane | Adamantane-Core Dendrimer/Arborol | Four-directional spherical dendrimer synthesis. researchgate.net, researchgate.net |

| di-tert-butyl 4-amino-4-[2-(tert-butoxycarbonyl)ethyl]heptanedioate | Adamantane | Adamantane-Core Dendrimer | Used as an alternative AB3 monomer for cascade polymer synthesis. researchgate.net, researchgate.net |

To enhance the efficiency and versatility of dendrimer construction, isocyanate-based monomers have been developed. These monomers are highly reactive and facilitate the rapid assembly of dendritic structures. tandfonline.com, tandfonline.com The amine precursor, 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane, is converted into the corresponding isocyanate, 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane . tandfonline.com, tandfonline.com, researchgate.net This conversion is typically achieved by treating the amine with triphosgene (B27547). tandfonline.com

The resulting isocyanate is a 1 → 3 C-branched building block featuring a stable, single isocyanate moiety and a triad (B1167595) of protected functional groups (in this case, acetates). tandfonline.com, tandfonline.com The stability of the isocyanate is attributed to the steric hindrance provided by the adjacent tertiary alkyl branching center. tandfonline.com, researchgate.net This family of isocyanate monomers allows for the introduction of a wide variety of surface functionalities onto dendrimers, including alcohols (after deprotection of the acetates), amines, and carboxylic acids, making them highly valuable in materials science. tandfonline.com, tandfonline.com, researchgate.net

| Amine Precursor | Isocyanate Monomer | Reagent for Conversion | Significance |

|---|---|---|---|

| 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane | 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane | Triphosgene | A 1 → 3 C-branched building block for rapid dendrimer construction with protected alcohol functionalities. tandfonline.com, tandfonline.com |

| di-t-butyl 4-amino-4-[(t-butoxycarbonyl)ethyl]-1,7-heptanedioate | di-t-butyl 4-isocyanato-4-[(t-butoxycarbonyl)ethyl]-1,7-heptanedioate | Triphosgene | Building block with protected carboxylic acid functionalities. tandfonline.com, tandfonline.com, researchgate.net |

Integration into Adamantane-Core Dendrimers

Design and Synthesis of Functionalized Polymeric Systems

The design and synthesis of functionalized polymeric systems involve creating polymers with specific, tailored properties and reactive groups. calis.edu.cn, rsc.org, taylorfrancis.com The monomers derived from this compound are prime examples of components used to build such systems. The isocyanate-based building blocks, including 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane, are particularly useful for the surface functionalization of polymeric nanoparticles and other materials. tandfonline.com, nih.gov

The utility of these monomers lies in their ability to introduce a high density of functional groups onto a material's surface in a single step. For instance, reacting a material with an amine-terminated surface with 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane results in a surface coated with branches, each terminating in an acetoxy group. Subsequent hydrolysis can convert these acetoxy groups into hydroxyl groups, creating a hydrophilic, functionalized surface. This methodology provides a powerful tool for modifying the properties of existing polymers or for constructing new polymeric systems with designed surface characteristics from the ground up. tandfonline.com, tandfonline.com

Implications for Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent bonds. uclouvain.be, wikipedia.org Host-guest chemistry, a central concept within this field, involves a "host" molecule that forms a cavity to enclose a "guest" molecule. wikipedia.org, mdpi.com, thno.org

Dendrimers and other highly branched macromolecules synthesized from this compound derivatives have significant implications for this field. researchgate.net Their well-defined, three-dimensional structures and internal cavities allow them to act as unimolecular host systems, capable of encapsulating smaller guest molecules. researchgate.net The dendrimers built upon an adamantane core are particularly noteworthy. While adamantane itself can be a guest in other host systems, when used as a multivalent core, it templates the formation of a dendritic host structure around it. The branches create voids and channels that can potentially accommodate guest species, with the nature of the host-guest interaction governed by the functionality on the dendrimer's surface and interior. researchgate.net The ability to tailor the surface of these dendrimers—for example, by creating hydrophilic hydroxyl groups or hydrophobic alkyl chains—allows for fine-tuning the host's solubility and its affinity for different types of guest molecules. researchgate.net

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Pathways for 1,7-Diacetoxyheptane and its Derivatives

The exploration of new synthetic methodologies for this compound and its derivatives is driven by the need for efficiency, scalability, and the introduction of complex functionalities.

Conventional and Foundational Synthesis: The synthesis of this compound typically involves a two-step process: the preparation of the precursor diol followed by esterification. The parent compound, 1,7-heptanediol, can be synthesized via the reduction of pimelic acid or its corresponding esters, often using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The subsequent diacetylation is a standard esterification reaction using acetyl chloride or acetic anhydride (B1165640).

Synthesis of Advanced Derivatives: The main thrust of synthetic research has been on creating complex, branched monomers from a heptane (B126788) backbone for use in dendrimer construction. A key example is the synthesis of 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane . semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net This molecule is a trifunctional building block where the amine serves as a reactive site for further elaboration, and the three acetoxy groups are precursors to hydrophilic hydroxyl groups.

Another significant advancement is the conversion of this amino-triester into a highly reactive isocyanate monomer, 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane , by reacting the amine with triphosgene (B27547). tandfonline.comtandfonline.com This "1 → 3 C-branched" isocyanate is a versatile building block for the rapid construction of dendritic architectures, as the isocyanate group readily reacts with nucleophiles like amines or alcohols. tandfonline.comtandfonline.comresearchgate.net

Future Directions in Synthesis: Future research is anticipated to focus on developing greener and more atom-economical synthetic pathways. This could include:

Biocatalytic Routes: Employing enzymes for the selective oxidation of heptane or the reduction of dicarboxylic acids to form 1,7-heptanediol, avoiding harsh reagents.

Renewable Feedstocks: Investigating pathways that begin from biomass-derived platform chemicals rather than petroleum-based precursors.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for the synthesis of the branched monomers.

Development of New Derivatives with Tuned Reactivity and Functionality

The development of new derivatives of this compound is centered on creating building blocks with precisely controlled properties for specific applications, primarily in the field of dendritic polymers. The goal is to tune characteristics such as solubility, reactivity, and the final surface functionality of the macromolecule.

The versatility of the core amine precursor, 4-amino-4-(3-hydroxypropyl)-1,7-heptanediol , allows for the synthesis of a family of derivatives with varied protecting groups. tandfonline.comtandfonline.com By altering the groups that protect the hydroxyl functions, chemists can tailor the monomer's compatibility with subsequent reaction conditions. For example, alongside the acetoxy-protected monomer, researchers have prepared and reported isocyanate derivatives with benzyloxy and silyl (B83357) ether protecting groups. tandfonline.comtandfonline.com

The table below summarizes some of the key branched monomers derived from a C7 backbone, showcasing the "tuned" functionality achieved by varying the terminal groups.

| Monomer Name | Core Reactive Group | Terminal Functional Groups (Protected) | Potential Final Functionality (After Deprotection) |

| 4-Isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane tandfonline.comtandfonline.com | Isocyanate | Acetoxy (-OAc) | Triol |

| 4-Isocyanato-4-[3-(benzyloxy)propyl]-1,7-di(benzyloxy)heptane tandfonline.comtandfonline.com | Isocyanate | Benzyloxy (-OBn) | Triol |

| 4-Isocyanato-4-[3-(t-butyldimethylsiloxy)propyl]-1,7-bis(t-butyldimethylsiloxy)heptane tandfonline.comtandfonline.com | Isocyanate | TBDMS Ether (-OTBDMS) | Triol |

| 4-Isocyanato-1,7-bis[N-(t-butoxycarbonyl)amino]-4-[3-(N-(t-butoxycarbonyl)amino)propyl]heptane tandfonline.comtandfonline.com | Isocyanate | Boc-protected Amine (-NHBoc) | Triamine |

This strategic variation allows for orthogonal deprotection strategies, where one type of protecting group can be removed without affecting another, enabling the stepwise construction of highly complex, multifunctional macromolecules. Future work will likely involve introducing an even wider array of functional handles, such as groups for click chemistry (alkynes, azides) or moieties for biological targeting.

Advanced Characterization of Complex Dendritic Structures Derived from this compound

The primary application for derivatives of this compound is the synthesis of dendrimers and other cascade polymers. researchgate.netresearchgate.net These are highly branched, three-dimensional macromolecules built layer-by-layer (generation-by-generation) from a central core. For instance, the isocyanate monomers have been used to build "four-directional spherical dendritic macromolecules" using an adamantane (B196018) core. researchgate.net

The characterization of these large, complex, and often monodisperse structures requires a suite of advanced analytical techniques to confirm their molecular weight, size, structure, and purity.

Standard and Advanced Characterization Techniques:

Spectroscopy (NMR and FT-IR): Nuclear Magnetic Resonance (¹H, ¹³C NMR) and Fourier-Transform Infrared spectroscopy are used at each synthetic step to confirm the addition of the monomer and the success of deprotection/functionalization steps. researchgate.nettandfonline.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are crucial for confirming the molecular weight of each dendrimer generation, providing evidence of the stepwise, uniform growth. researchgate.net

Size Exclusion Chromatography (SEC/GPC): Gel Permeation Chromatography is used to determine the molecular weight distribution. For ideal dendrimers, a very low polydispersity index (PDI) close to 1.0 is expected, confirming the uniformity of the macromolecules. researchgate.net

Microscopy and Scattering: For higher generations, techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can provide direct visualization of the spherical macromolecules. Furthermore, Small-Angle X-ray or Neutron Scattering (SAXS/SANS) can provide detailed information about the size, shape, and internal density profile of the dendrimers in solution.

Future research will rely heavily on these advanced techniques to understand how the dendritic structures behave in different environments, how they encapsulate guest molecules, and how their surface groups interact with other materials or biological systems.

Theoretical and Computational Modeling of Reactivity and Structure in this compound Systems

While specific computational studies on this compound itself are not prominent in the literature, theoretical and computational modeling represents a significant future direction for understanding the behavior of the complex dendritic systems derived from it. northwestern.edu Computational chemistry offers powerful tools to predict and rationalize the structure and properties of these macromolecules, guiding future synthetic efforts. acs.orgnih.gov

Potential Areas for Computational Modeling:

Conformational Analysis: Molecular mechanics and molecular dynamics (MD) simulations can predict the preferred three-dimensional conformations of the dendritic arms originating from the this compound-derived monomers. This can reveal how the branches fold back and whether the terminal groups are accessible for reaction or interaction.

Reactivity Prediction: Quantum mechanics calculations (e.g., Density Functional Theory, DFT) can be used to model the reactivity of the isocyanate monomers, rationalize the stability of intermediates, and explore the mechanisms of dendrimer growth reactions. northwestern.edu

Macromolecular Properties: Coarse-grained and all-atom MD simulations can model the behavior of entire dendrimer molecules. nih.gov These simulations can predict key properties such as the radius of gyration, solvent-accessible surface area, and the radial density profile, which describes whether the dendrimer is hollow or densely packed.

Host-Guest Interactions: Modeling can be used to simulate the encapsulation of guest molecules (e.g., drugs, dyes) within the dendritic interior, predicting binding energies and the capacity of the dendrimer as a potential nanocarrier.

The synergy between computational modeling and experimental work is a hallmark of modern materials science. nih.gov In the future, such an approach will be invaluable for the rational design of new dendrimers based on the this compound framework, allowing for the pre-screening of properties before undertaking complex and time-consuming synthesis.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying 1,7-diacetoxyheptane in laboratory settings?

- Answer : Synthesis typically involves acetylation of 1,7-heptanediol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate high-purity fractions (>97.5% confirmed by HPLC) . Characterization involves NMR (¹H/¹³C) and mass spectrometry (MS) to confirm molecular structure (C₁₁H₂₀O₄, MW 216.27 g/mol) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Answer : Use a combination of:

- NMR : ¹H NMR to identify acetoxy protons (~2.0 ppm) and methylene/methine protons in the heptane backbone. ¹³C NMR confirms carbonyl carbons (~170 ppm) and aliphatic carbons.

- High-resolution MS (HRMS) : Accurately determine the molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic distribution to validate the formula (C₁₁H₂₀O₄) .

Q. Are there natural sources or biosynthetic pathways for this compound?

- Answer : While not directly reported, structurally related diarylheptanoids (e.g., 3,5-diacetoxy derivatives) are found in Zingiber officinale (ginger), suggesting potential biosynthetic routes involving acetyltransferase enzymes . Comparative metabolomic studies using UHPLC-MS could identify analogous compounds in plant extracts .

Advanced Research Questions

Q. What experimental strategies are used to study the enzyme inhibition kinetics of this compound derivatives?

- Answer : For acetylcholinesterase (AChE) inhibition studies:

- Enzyme kinetics : Measure Km and Vmax using Lineweaver-Burk plots. Calculate Ki (inhibition constant) via competitive inhibition assays .

- IC₅₀ determination : Use dose-response curves with Ellman’s method (spectrophotometric quantification of thiocholine at 412 nm) .

- Docking studies : Perform in silico molecular docking to assess binding to peripheral anionic sites (e.g., using AutoDock Vina) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Answer : Apply the following:

- Statistical validation : Use ANOVA or t-tests to assess significance of observed differences (e.g., F-values for group comparisons) .

- Meta-analysis : Compare experimental conditions (pH, temperature, solvent systems) across studies to identify confounding variables .

- Reproducibility checks : Validate results using orthogonal assays (e.g., ELISA for protein quantification alongside enzymatic assays) .

Q. What advanced analytical techniques are recommended for studying the stability and degradation products of this compound under varying conditions?

- Answer :

- UHPLC-MS/MS : Monitor degradation in real-time under stress conditions (heat, light, pH extremes). Use MS/MS fragmentation patterns to identify byproducts .

- Isotopic labeling : Track acetoxy group hydrolysis using ¹³C-labeled acetic acid precursors .

- Kinetic modeling : Apply first-order decay models to predict shelf-life and optimize storage conditions (e.g., -20°C in inert atmospheres) .

Methodological Considerations

- Data Presentation : Use tables to compare IC₅₀ values across derivatives (e.g., methyl vs. ethyl substituents) and graphs to illustrate dose-response relationships .

- Critical Analysis : Discuss limitations of in vitro assays (e.g., lack of cellular permeability in AChE studies) and propose follow-up in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.